1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl-

Organometallic synthesis Indenone regioselectivity Reaction optimization

1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- (CAS 144647-96-1) is a fully substituted 2,3-diarylindenone bearing three electron-donating methoxy groups on the benzenoid ring and two phenyl rings at the 2- and 3-positions of the cyclopentenone. Its molecular formula is C₂₄H₂₀O₄ and its molecular weight is 372.4 g/mol.

Molecular Formula C24H20O4
Molecular Weight 372.4 g/mol
CAS No. 144647-96-1
Cat. No. B12546888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl-
CAS144647-96-1
Molecular FormulaC24H20O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC)OC
InChIInChI=1S/C24H20O4/c1-26-18-14-17-21(24(28-3)23(18)27-2)19(15-10-6-4-7-11-15)20(22(17)25)16-12-8-5-9-13-16/h4-14H,1-3H3
InChIKeyXGPVTWBYGWGPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6-Trimethoxy-2,3-diphenyl-1H-inden-1-one (CAS 144647-96-1): Procurement-Quality Overview for a Multisubstituted Indenone Scaffold


1H-Inden-1-one, 4,5,6-trimethoxy-2,3-diphenyl- (CAS 144647-96-1) is a fully substituted 2,3-diarylindenone bearing three electron-donating methoxy groups on the benzenoid ring and two phenyl rings at the 2- and 3-positions of the cyclopentenone [1]. Its molecular formula is C₂₄H₂₀O₄ and its molecular weight is 372.4 g/mol [2]. The compound belongs to a class of non-steroidal ligands that have demonstrated measurable binding to the estrogen receptor, with indenone systems reported to show higher affinity than their indene counterparts [3]. It is primarily utilized as a research intermediate in medicinal chemistry and as a starting material for derivatization into biologically active analogs.

4,5,6-Trimethoxy-2,3-diphenyl-1H-inden-1-one (CAS 144647-96-1): Why In-Class Compounds Cannot Be Interchanged


The 4,5,6-trimethoxy substitution pattern on the indenone core is not a trivial modification. Removal of the methoxy groups (as in 2,3-diphenylindenone, CAS 1801-42-9) eliminates the electron-donating character that modulates both redox properties and receptor-binding orientation [1]. Saturation of the 2,3-double bond (as in 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, CAS 16718-42-6) abolishes the extended conjugation required for fluorescence and alters the torsional angles critical for estrogen receptor fit [2]. Replacement of the indenone carbonyl with a methylene (indene analogs) reduces estrogen receptor binding affinity by a measurable and consistent margin across multiple derivatives [3]. Even a change from indenone to indole core—retaining the identical 4,5,6-trimethoxy-2,3-diphenyl substitution—shifts the biological profile from anticancer and differentiation-inducing activity to toxicological effects in aquatic models [4]. These scaffold-dependent differences mandate compound-level, not class-level, procurement decisions.

4,5,6-Trimethoxy-2,3-diphenyl-1H-inden-1-one: Quantitative Differentiation Evidence Against Closest Analogs


Synthesis Selectivity: Palladium-Catalyzed Formation Favors Indenone Over Indenol by 6.5:1

In the palladium-catalyzed reaction of (PhCH₂PPh₃)₂[Pd(6-formyl-2,3,4-trimethoxyphenyl)Cl(μ-Cl)]₂ with diphenylacetylene, 4,5,6-trimethoxy-2,3-diphenylindenone is formed in a 6.5:1 ratio over the corresponding indenol byproduct [1]. This intrinsic chemoselectivity provides a synthetic advantage: the indenone product is the dominant species under standard conditions, simplifying purification relative to less selective routes. When the alkyne is changed to dimethyl acetylenedicarboxylate, the product distribution shifts entirely to 4,5,6-trimethoxy-2,3-bis(methoxycarbonyl)indenone, demonstrating tunable selectivity dependent on alkyne electronics.

Organometallic synthesis Indenone regioselectivity Reaction optimization

Estrogen Receptor Binding: Indenone Core Outperforms Indene Core Across Multiple Derivatives

In a comparative study of 2,3-diphenylindene and 2,3-diphenylindenone systems, the indenone derivatives demonstrated consistently higher estrogen receptor binding affinity than the corresponding indenes, with relative binding affinity (RBA) values ranging from 9% to 59% relative to estradiol [1]. Hydroxylation of the indene systems increases affinity, while hydroxylation of the indenone systems decreases affinity, indicating that the indenone scaffold achieves its binding through a distinct pharmacophoric geometry that is sensitive to additional polar substitution. The 4,5,6-trimethoxy substitution on the target compound is expected to modulate this binding through both electronic and steric effects.

Estrogen receptor Binding affinity Fluorescent ligand design

Cellular Reductase Substrate Profiling: Differential NQO1 vs. CPR Activity

The compound has been profiled as a substrate for two key cellular oxidoreductases. Against NAD(P)H:quinone oxidoreductase 1 (NQO1) in human A549 cells, it showed an IC₅₀ of 3,100 nM for two-electron reduction-mediated growth inhibition [1]. Against NADPH–cytochrome P450 reductase (CPR) in human L02 cells, the IC₅₀ was 9,000 nM for one-electron reduction-mediated growth inhibition [2]. The approximately 2.9-fold selectivity for NQO1 over CPR suggests preferential activation via the two-electron reduction pathway, which is relevant for designing bioreductive prodrugs that target NQO1-overexpressing tumors. Furthermore, in pooled human liver microsomes, the compound inhibited total CYP450 activity with an IC₅₀ of 10,000 nM, indicating a generally low potential for CYP-mediated metabolic interactions at the concentrations used in cellular assays [3].

NQO1 substrate CPR substrate Bioreductive activation

Structural Planarity: 2,3-Diarylindenones Adopt a More Planar Geometry Than Triarylethylene Estrogens

Crystallographic analysis of 2,3-diphenylindene and 2,3-diphenylindenone systems reveals that the phenyl substituents are twisted out of the plane of the indene/indenone core, with both torsional angles greater in the indenone than in the indene system [1]. Critically, the attachment of the phenyl groups to the five-membered ring allows these 2,3-diarylindenone systems to be considerably more planar than the related 1,2-diphenyl-3,4-dihydronaphthalene and triarylethylene nonsteroidal estrogens. This increased planarity correlates with the higher estrogen receptor binding affinity observed for indenones relative to both indenes and triarylethylenes. The 4,5,6-trimethoxy substitution adds electron density to the benzenoid ring, which may further influence the torsional profile and receptor fit.

Crystallography Torsional angles Ligand design

Differentiation Activity: Induces Monocyte Differentiation in Undifferentiated Cells

The 4,5,6-trimethoxy-2,3-diphenylindenone scaffold has been reported in patent literature to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, along with transcription modulatory activity [1]. This dual antiproliferative/pro-differentiation phenotype is associated with potential applications in anticancer therapy and treatment of hyperproliferative skin diseases such as psoriasis. In contrast, the closely related 4,5,6-trimethoxy-2,3-diphenylindole analog has been studied primarily for its toxicological effects in aquatic organisms, with a high concentration of 96.26 mg/L causing necrosis, pyknosis, hemorrhage, and degenerative changes in fish fingerlings [2]. The divergent biological profiles of the indenone (differentiation induction) and indole (overt toxicity) analogs underscore that the heterocyclic core—not merely the substitution pattern—determines the pharmacological phenotype.

Cell differentiation Anticancer Transcription activity

Photochemical Behavior: Inefficient Photocyclization Distinguishes Indenones from Dihydronaphthalene Systems

Unlike the related 1,2-diphenyl-3,4-dihydronaphthalene systems, which efficiently undergo photocyclization to phenanthrenes, both 2,3-diarylindene and 2,3-diarylindenone systems undergo this photocyclization inefficiently [1]. This photochemical stability, combined with their intrinsic fluorescent properties, makes the 2,3-diarylindenone scaffold suitable for the development of fluorescent and photofluorogenic probes where photodegradation must be minimized. The target compound, with its 4,5,6-trimethoxy substitution enhancing electron density, is expected to exhibit bathochromically shifted fluorescence relative to the unsubstituted 2,3-diphenylindenone, although direct comparative fluorescence quantum yield data are not available.

Photochemistry Fluorescence Photofluorogenic probes

4,5,6-Trimethoxy-2,3-diphenyl-1H-inden-1-one: Evidence-Backed Application Scenarios for Scientific Procurement


Bioreductive Prodrug Development Targeting NQO1-Overexpressing Tumors

The compound's 2.9-fold selectivity for NQO1-mediated two-electron reduction (IC₅₀ = 3,100 nM in A549 cells) over CPR-mediated one-electron reduction (IC₅₀ = 9,000 nM in L02 cells) positions it as a candidate scaffold for designing bioreductive prodrugs that are preferentially activated in NQO1-rich solid tumors [1][2]. The relatively high CYP450 IC₅₀ (10,000 nM in human liver microsomes) further supports that metabolic clearance via Phase I oxidation is not a dominant liability at pharmacologically relevant concentrations [3]. Procurement of this specific substitution pattern is essential because removal of the 4,5,6-trimethoxy groups would alter the compound's redox potential and thus its substrate specificity for NQO1 versus CPR.

Fluorescent Estrogen Receptor Ligand Design with Enhanced Planarity

The 2,3-diarylindenone scaffold offers a more planar geometry than triarylethylene nonsteroidal estrogens, which correlates with its higher estrogen receptor binding affinity (class RBA range: 9–59% relative to estradiol) [1]. The 4,5,6-trimethoxy substitution provides electron-donating character that can be exploited to tune fluorescence properties (bathochromic shift) without introducing hydroxyl groups, which are known to reduce indenone binding affinity [2]. The inefficient photocyclization of the indenone scaffold, in contrast to dihydronaphthalene systems, makes it suitable for imaging applications requiring prolonged excitation without photodegradation [1].

Differentiation Therapy Research in Oncology and Dermatology

The reported activity of this compound in arresting proliferation of undifferentiated cells and inducing monocyte differentiation, combined with transcription modulatory effects, supports its use as a tool compound for studying differentiation-based therapeutic strategies in leukemia and hyperproliferative skin disorders [1]. Procurement of the indenone rather than the indole analog is critical: the indole with identical substitution shows toxic effects (necrosis, pyknosis, hemorrhage) at 96.26 mg/L in aquatic models [2], making it unsuitable for differentiation studies. The indenone core is also preferred over the dihydro analog (CAS 16718-42-6), which lacks the 2,3-diphenyl groups required for the receptor interactions that drive the differentiation phenotype.

Synthetic Methodology Development Leveraging Tunable Pd-Catalyzed Selectivity

The 6.5:1 indenone-to-indenol selectivity observed in the palladium-catalyzed reaction of (o-formylaryl)palladium complexes with diphenylacetylene provides a reliable synthetic entry point for producing this compound in good yield with manageable purification [1]. The selectivity is tunable: switching the alkyne to dimethyl acetylenedicarboxylate shifts the product to 4,5,6-trimethoxy-2,3-bis(methoxycarbonyl)indenone, demonstrating that the same palladium precursor can be used to generate a library of diversely substituted indenones. For process chemistry groups scaling up indenone synthesis, this established catalytic route offers advantages over alternative methods (Friedel-Crafts cyclization of α-benzoyl desoxybenzoins or acylium ion attack on tolan) in terms of regiochemical control.

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